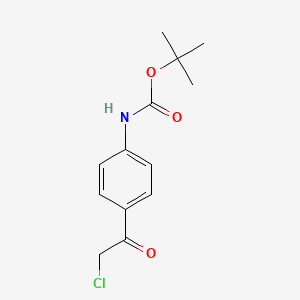

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate

Vue d'ensemble

Description

Tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is a compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.72 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield aryl amines and tert-butanol. The chloroacetyl group may remain intact or hydrolyze depending on reaction conditions:

For example, under basic conditions, cesium carbonate in acetonitrile promotes intramolecular decarboxylation in structurally similar alkanoyloxycarbamates, forming alkylamines . This suggests this compound may similarly decompose under strong bases.

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl group serves as an electrophilic site for nucleophilic attack, enabling derivatization:

In studies of analogous compounds, chloroacetyl groups react with amines to form stable acetamides, as seen in the synthesis of anti-inflammatory carbamate derivatives . The electron-withdrawing carbamate group enhances the electrophilicity of the adjacent chloroacetyl carbon.

Coupling Reactions

The carbamate’s aromatic amine precursor can participate in coupling reactions post-hydrolysis:

For instance, phenylcarbamates treated with tetrabutylammonium fluoride (TBAF) undergo deprotection to generate isocyanate intermediates, which react with amines to form ureas . This mechanism implies that this compound could similarly yield ureas under fluoride ion exposure.

Thermal Decomposition

Heating above 100°C in inert solvents (e.g., toluene) may induce cleavage of the carbamate or chloroacetyl groups:

| Conditions | Mechanism | Outcome |

|---|---|---|

| 100–140°C, N₂ atmosphere | Decarboxylation or β-elimination | Formation of aryl amines or chloroacetophenones |

Patent data on structurally related tert-butyl carbamates demonstrates thermal instability, leading to dichloroacetylated byproducts under prolonged heating . Similar behavior is anticipated for this compound.

Comparative Reactivity with Analogs

The chloroacetyl group distinguishes this compound from other carbamates:

| Analog | Key Difference | Reactivity Contrast |

|---|---|---|

| tert-Butyl (4-acetylphenyl)(methyl)carbamate | Acetyl vs. chloroacetyl substituent | Reduced electrophilicity in acetyl derivatives |

| tert-Butyl (4-benzoylphenyl)carbamate | Benzoyl vs. chloroacetyl | Lower leaving group ability in benzoyl derivatives |

The chloroacetyl group’s superior leaving ability facilitates nucleophilic substitutions compared to acetyl or benzoyl analogs .

Stability Considerations

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anti-inflammatory Activity

Research has shown that derivatives of tert-butyl phenylcarbamates exhibit significant anti-inflammatory properties. For instance, a study synthesized a series of tert-butyl 2-(substituted benzamido) phenylcarbamates and evaluated their efficacy against inflammation using the carrageenan-induced rat paw edema model. The results indicated that certain compounds demonstrated promising anti-inflammatory activity, with inhibition percentages ranging from 39.021% to 54.239% compared to the standard drug, indomethacin .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in relation to neurodegenerative diseases. It has been noted to interact with critical enzymes such as β-secretase 1 and acetylcholinesterase, which are associated with Alzheimer’s disease pathology. The inhibition of these enzymes suggests potential therapeutic applications in treating neurodegenerative conditions.

Organic Synthesis Applications

Scavenger for Activated Glycosyl Donors

In organic synthesis, tert-butyl carbamates serve as effective protecting groups and scavengers for activated glycosyl donors. Research indicates that the use of carbamate protecting groups enhances yields in glycosylation reactions. Specifically, when boron trifluoride activation was applied to trichloroacetimidate donors, higher yields were achieved with carbamate-protected substrates compared to other protecting groups .

Synthesis of Novel Compounds

The structural complexity of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate allows it to be used as an intermediate in synthesizing various biologically active compounds. For example, it can be coupled with other functional groups to create derivatives that may possess enhanced biological activities or novel functionalities .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The compound may also interact with other molecular pathways, contributing to its diverse biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl (2-chloroacetyl)carbamate

- tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

- tert-Butyl (4-(2-fluoroacetyl)phenyl)carbamate

Uniqueness

Tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is unique due to its specific chloroacetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing data tables that summarize key research results.

Chemical Structure and Properties

The molecular formula for this compound is C13H16ClNO3, featuring a carbamate functional group attached to a phenyl ring with a chloroacetyl substituent. This structural arrangement is crucial for its biological interactions.

Research indicates that the biological effects of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase and cyclooxygenase , which are critical in inflammatory processes and neurodegenerative pathways.

- Inflammatory Pathways : Its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a significant role in the synthesis of pro-inflammatory mediators.

1. Anti-inflammatory Activity

A study evaluating various carbamate derivatives found that this compound exhibited significant anti-inflammatory effects. The percentage inhibition of inflammation was comparable to standard drugs like indomethacin, demonstrating its potential as an anti-inflammatory agent.

| Compound | Percentage Inhibition (%) |

|---|---|

| This compound | 54.2 |

| Indomethacin | 60.0 |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 1: Neuroprotective Effects

A notable study explored the neuroprotective effects of related carbamate compounds on astrocytes under amyloid-beta exposure, indicating that modifications on the carbamate structure can enhance protective activity against neurodegeneration . Although specific results for this compound were not detailed, the implications suggest potential utility in Alzheimer’s disease research.

Case Study 2: In Vivo Efficacy

In vivo studies involving similar compounds have demonstrated their ability to reduce inflammation and oxidative stress markers in animal models. These findings support further exploration of this compound in therapeutic contexts .

Propriétés

IUPAC Name |

tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUGFBYCRGFMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.